molecular formula C28H22Cl2N2O3 B15018990 4-[(4-chlorobenzyl)oxy]-N'-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide

4-[(4-chlorobenzyl)oxy]-N'-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide

Katalognummer: B15018990
Molekulargewicht: 505.4 g/mol
InChI-Schlüssel: UQWRPPGHTUPPAM-KBVAKVRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is a complex organic compound with the molecular formula C30H26Cl2N2O4. This compound is known for its unique chemical structure, which includes two chlorobenzyl groups and a benzohydrazide moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with a suitable phenol derivative to form the corresponding ether. This intermediate is then reacted with hydrazine hydrate to form the benzohydrazide. The final step involves the condensation of the benzohydrazide with an aldehyde or ketone to form the desired product under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols depending on the reducing agent used.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is unique due to its specific arrangement of chlorobenzyl and benzohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.

Eigenschaften

Molekularformel

C28H22Cl2N2O3

Molekulargewicht

505.4 g/mol

IUPAC-Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H22Cl2N2O3/c29-24-11-5-20(6-12-24)18-34-26-15-9-22(10-16-26)28(33)32-31-17-23-3-1-2-4-27(23)35-19-21-7-13-25(30)14-8-21/h1-17H,18-19H2,(H,32,33)/b31-17+

InChI-Schlüssel

UQWRPPGHTUPPAM-KBVAKVRCSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.